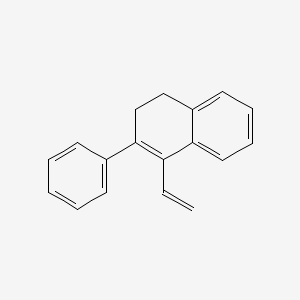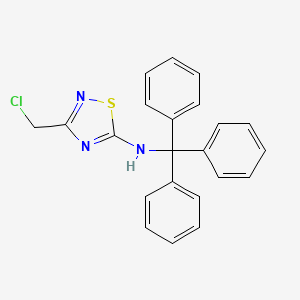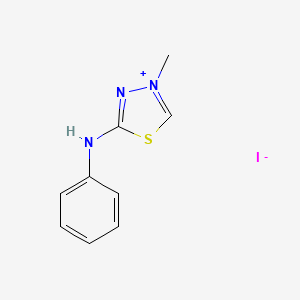
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide is a chemical compound with the molecular formula C9H10IN3S. It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide typically involves the reaction of aniline with 3-methyl-1,3,4-thiadiazol-3-ium iodide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the development of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. These interactions lead to its antimicrobial and antifungal effects .
類似化合物との比較
Similar Compounds
5-Amino-3-methyl-1,2,4-thiadiazole: Similar structure but different functional groups.
5-Anilino-3-methoxy-1,2,4-thiadiazole: Contains a methoxy group instead of a methyl group.
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar core structure with different substituents
Uniqueness
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide is unique due to its specific combination of an anilino group and a methyl group on the thiadiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
111971-24-5 |
|---|---|
分子式 |
C9H10IN3S |
分子量 |
319.17 g/mol |
IUPAC名 |
4-methyl-N-phenyl-1,3,4-thiadiazol-4-ium-2-amine;iodide |
InChI |
InChI=1S/C9H10N3S.HI/c1-12-7-13-9(11-12)10-8-5-3-2-4-6-8;/h2-7H,1H3,(H,10,11);1H/q+1;/p-1 |
InChIキー |
RJGPUCKJMAJYAN-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CSC(=N1)NC2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


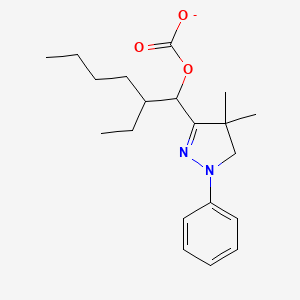
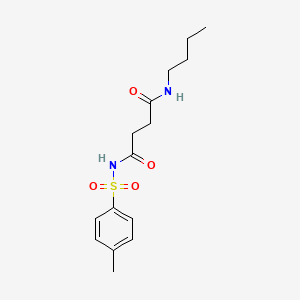
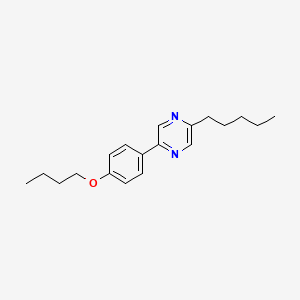
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
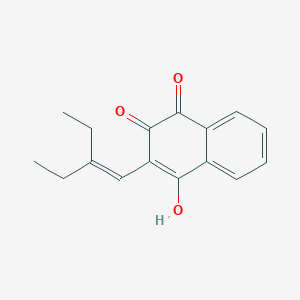
![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
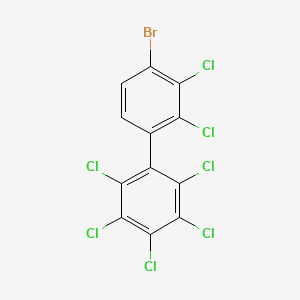
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
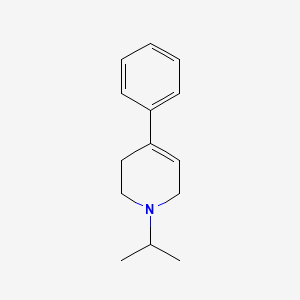
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)
